4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid
Description
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a nitro group at the 3-position and a butyric acid side chain at the 1-position. The butyric acid chain contributes to solubility in polar solvents and may facilitate interactions with biological targets through hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
4-(3-nitro-1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c11-5(12)2-1-3-9-4-7-6(8-9)10(13)14/h4H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHMLQUUROMVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The ester precursor is treated with hydrochloric acid (HCl) at 20°C for 18 hours. The reaction proceeds via acid-catalyzed ester hydrolysis, where the carbonyl oxygen is protonated, rendering the ester carbonyl more electrophilic. Nucleophilic attack by water generates a tetrahedral intermediate, which collapses to release methanol and form the carboxylic acid.
Key Parameters
- Temperature : 20°C
- Reaction Time : 18 hours
- Acid Concentration : Aqueous HCl (exact concentration unspecified)
- Yield : 77%
This method is favored for its operational simplicity and avoidance of harsh reagents. However, the synthesis of the methyl ester precursor requires additional steps, as detailed below.
Alternative Pathways and Comparative Analysis
Direct Nitration of 4-(1H-1,2,4-Triazol-1-yl)Butyric Acid
Nitration of the triazole ring post-alkylation represents a potential alternative route. However, this approach is less common due to:
Solid-Phase Synthesis
Modern combinatorial techniques could theoretically employ resin-bound intermediates to streamline synthesis. For example:
- Anchoring 4-bromobutyric acid to a Wang resin.
- Performing on-resin alkylation with 3-nitro-1H-1,2,4-triazole.
- Cleaving the product with trifluoroacetic acid (TFA).
This method remains unexplored for the target compound but has precedent in peptide and heterocycle synthesis.
Analytical Data and Characterization
Spectroscopic Properties
While the provided sources lack full spectral data, the following can be anticipated:
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).
- ¹H NMR :
- δ 8.5–9.0 ppm (triazole H5 proton).
- δ 2.3–2.6 ppm (methylene protons adjacent to the carboxylic acid).
- ¹³C NMR :
- δ 175–180 ppm (carboxylic acid carbonyl).
- δ 140–150 ppm (triazole carbons).
Purity and Yield Optimization
- Recrystallization : The final product can be purified via recrystallization from ethanol/water mixtures.
- Chromatography : Silica gel chromatography using ethyl acetate/hexane gradients effectively removes unreacted starting materials.
Industrial-Scale Considerations
Cost Analysis
- Key Cost Drivers :
- Price of methyl 4-bromobutyrate (~$200/kg).
- Labor costs associated with multi-step synthesis.
- Scale-Up Feasibility : The hydrolysis step is easily scalable, but alkylation may require specialized equipment for exothermic reactions.
Applications and Derivatives
Though beyond the scope of preparation methods, notable derivatives include:
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, dibromisocyanuric acid, and various solvents like acetonitrile and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized triazole compounds .
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Complex Molecules
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. For instance, it can be utilized in the synthesis of other triazole derivatives or as an intermediate in the development of pharmaceuticals. The compound's ability to undergo substitution reactions makes it a versatile reagent in medicinal chemistry .
Reaction Mechanisms
Research has shown that the nitro group in this compound can be reduced to form amino derivatives, which are valuable for further chemical transformations. This characteristic is particularly useful in designing new compounds with desired biological activities .
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the 3-nitro-[1,2,4]triazole moiety. For example, a series of related compounds demonstrated significant activity against various bacterial pathogens associated with antimicrobial resistance (ESKAPE pathogens) while showing no activity against Mycobacterium tuberculosis strains . This suggests that derivatives of this compound could be explored for developing new antibacterial agents.
Anticancer Properties
The structural features of this compound may also contribute to anticancer activities. Compounds with similar triazole structures have been reported to exhibit cytotoxic effects on cancer cell lines. The potential for this compound to act as an anticancer agent warrants further investigation into its mechanism of action and efficacy against specific cancer types .
Medicinal Chemistry
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound is being researched for its effects on various biological pathways. Its derivatives are undergoing evaluation for their pharmacological properties, including anti-inflammatory and analgesic effects. The compound's ability to interact with biological targets makes it a candidate for drug development .
Industrial Applications
Material Development
In addition to its applications in medicine and biology, this compound is also being explored in industrial contexts. It can be used in the development of new materials such as energetic materials and polymers. The stability and reactivity of triazole derivatives make them suitable for various industrial applications .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid involves its interaction with specific molecular targets. The nitro group and triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid (CAS 162848-24-0)
- Structural Differences : Replaces the aliphatic butyric acid chain with an aromatic benzoic acid backbone. The nitro group is positioned on the benzene ring rather than the triazole.
- The nitro group at the benzene ring’s 3-position likely reduces solubility in aqueous media compared to aliphatic analogs .
4-(3-p-Tolyl-[1,2,4]oxadiazol-5-yl)-butyric Acid (CAS 1154370-83-8)
- Structural Differences : Substitutes the triazole ring with a 1,2,4-oxadiazole heterocycle and introduces a p-tolyl group at the 3-position.
- Key Properties: Oxadiazoles exhibit distinct electronic properties compared to triazoles, with higher electronegativity influencing reactivity.
2-(4-Nitro-1H-pyrazol-1-yl)butyric Acid (CAS 851628-34-7)
- Structural Differences : Replaces triazole with a pyrazole ring and positions the nitro group at the pyrazole’s 4-position.
- The shorter distance between the nitro group and carboxylic acid may influence intramolecular interactions .
- Applications : Discontinued, indicating possible limitations in performance or synthesis scalability .
Comparative Data Table
Research Findings and Implications
- Triazole vs. Oxadiazole/Pyrazole : Triazoles generally exhibit stronger coordination with metal ions and greater metabolic stability compared to oxadiazoles or pyrazoles, making them preferable in drug design .
- Acid Chain Length : Butyric acid’s aliphatic chain improves solubility in polar solvents relative to benzoic acid, which could enhance bioavailability in biological systems .
Biological Activity
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 200.15 g/mol
- CAS Number : 163527-47-7
Target and Mode of Action
The compound is part of a class of nitro-containing compounds that can undergo bioreductive transformation. This process generates reactive species that interact with cellular targets, leading to cellular damage and death. The primary mechanisms include:
- Interference with DNA Synthesis : Nitro-compounds are known to disrupt DNA synthesis, which is critical for cell proliferation and survival.
- Generation of Reactive Species : These compounds can lead to oxidative stress within cells by generating reactive oxygen species (ROS), which damage cellular components .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example:
- Antitrypanosomal Activity : A study identified several nitro-triazole derivatives with significant activity against Trypanosoma cruzi (IC values ranging from 40 nM to 1.97 μM), demonstrating selectivity over mammalian cells .
- Activity Against ESKAPE Pathogens : Similar compounds have shown efficacy against ESKAPE pathogens, which are known for their antibiotic resistance.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain derivatives have shown promising antiproliferative effects against various human cancer cell lines:
- Inhibition of Tumor Cell Proliferation : Compounds derived from the triazole framework have demonstrated the ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Case Studies and Experimental Data
Several studies have evaluated the biological activities of this compound and its derivatives:
Pharmacokinetics
The pharmacokinetic profile of similar nitro-containing compounds suggests that they are well absorbed and distributed throughout the body. These compounds typically undergo metabolic reduction, leading to various active metabolites that contribute to their biological effects.
Q & A
Q. What are the established synthetic routes for 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid, and what key reaction parameters influence yield?
The synthesis typically involves nucleophilic substitution or condensation reactions between triazole derivatives and butyric acid precursors. For example, analogous compounds (e.g., 2-amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid) are synthesized by reacting triazole with butanoic acid derivatives under reflux in ethanol with glacial acetic acid as a catalyst . Key parameters include:
- Reaction time : Extended reflux periods (4+ hours) improve conversion rates.
- Solvent choice : Absolute ethanol minimizes side reactions.
- Catalyst : Acidic conditions (e.g., glacial acetic acid) enhance nucleophilicity.
Yield optimization requires careful stoichiometric control of the nitro-triazole precursor and butyric acid intermediate .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the triazole ring and butyric acid chain (e.g., distinguishing between regioisomers).
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect nitro-group-related by-products.
These techniques are critical for verifying synthetic success and ensuring batch-to-batch consistency .
Q. What are the known biological activities of this compound in pharmacological research?
While direct studies on this compound are limited, structurally related triazole-butanoic acid derivatives exhibit:
- Anti-inflammatory activity : Sodium salts of similar compounds (e.g., DSK-38) show efficacy comparable to diclofenac in adjuvant arthritis models .
- Enzyme inhibition : Nitro-triazole derivatives may inhibit monoamine oxidase (MAO) or other redox-sensitive enzymes due to the electron-withdrawing nitro group .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
By-product mitigation strategies include:
- Temperature control : Lowering reaction temperatures reduces nitro-group decomposition.
- Catalyst screening : Transition metal catalysts (e.g., CuI) may improve regioselectivity.
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- In-line monitoring : Techniques like FTIR or HPLC track reaction progress in real time.
For example, optimizing reflux duration and acid concentration in analogous syntheses reduced impurities by 15–20% .
Q. How does the nitro group at the 3-position of the triazole ring influence the compound's reactivity and bioactivity?
The nitro group:
- Enhances electrophilicity : Facilitates nucleophilic attacks in synthetic modifications.
- Modulates redox activity : May participate in electron-transfer reactions, influencing MAO inhibition or pro-drug activation.
- Impacts binding affinity : The nitro group’s steric and electronic effects alter interactions with biological targets (e.g., enzyme active sites).
Comparative studies with amino-substituted analogs (e.g., 2-amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid) show reduced anti-inflammatory activity, highlighting the nitro group’s critical role .
Q. What strategies are recommended for resolving discrepancies in reported biological activities across studies?
Discrepancies (e.g., varying efficacy in vitro vs. in vivo) can be addressed by:
- Standardizing assay conditions : Ensure consistent pH, temperature, and cell lines.
- Metabolite profiling : Nitro groups may be reduced in vivo to bioactive amines, altering mechanisms.
- Dose-response validation : Compare pharmacokinetic parameters (e.g., AUC, Cmax) across models.
For example, adjuvant arthritis studies in rats revealed dose-dependent hematological effects not observed in vitro .
Q. How should researchers address conflicting data regarding the compound's stability under storage conditions?
- Lyophilization : Freeze-drying improves long-term stability of nitro-triazole derivatives.
- Inert atmosphere storage : Argon or nitrogen environments prevent oxidative degradation.
- Stability-indicating assays : Use HPLC with photodiode array detection to monitor decomposition (e.g., nitro-to-amine reduction).
Safety data sheets for analogous esters (e.g., ethyl 4-(1H-triazol-1-yl)butanoate) recommend storage at –20°C in amber vials .
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
- Continuous flow reactors : Improve heat/mass transfer for exothermic nitro-group reactions.
- Design of Experiments (DoE) : Statistically optimize variables (e.g., reactant ratios, catalyst loading).
- Quality-by-Design (QbD) : Implement real-time PAT (Process Analytical Technology) for critical quality attributes.
Pilot-scale syntheses of related compounds achieved >90% yield with <5% impurities using these approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
